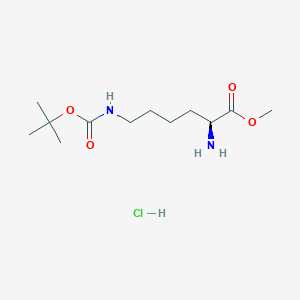

H-Lys(Boc)-OMe hydrochloride

Description

BenchChem offers high-quality H-Lys(Boc)-OMe hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Lys(Boc)-OMe hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANRHOPPXCBHGI-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585044 | |

| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-48-2 | |

| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl 2-amino-6-(Boc-amino)hexanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Lys(Boc)-OMe Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Lys(Boc)-OMe hydrochloride, a key building block in peptide synthesis and medicinal chemistry.

Chemical Identity and Structure

H-Lys(Boc)-OMe hydrochloride, systematically named methyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride, is a derivative of the amino acid L-lysine.[1] In this compound, the ε-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified as a methyl ester. The α-amino group is present as a hydrochloride salt. This strategic protection scheme makes it a valuable reagent for the controlled, stepwise synthesis of peptides.[2]

The chemical structure of H-Lys(Boc)-OMe hydrochloride is as follows:

Molecular Formula: C₁₂H₂₅ClN₂O₄[3][4]

Molecular Weight: 296.79 g/mol [3][4]

Synonyms: Nε-Boc-L-lysine methyl ester hydrochloride, Methyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride.[1][5]

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [3] |

| Specific Rotation | +17.0 to +20.0° (c=1, methanol) | TCI |

| Solubility | DMSO: 100 mg/mL (336.94 mM) | [2] |

| Storage | Room temperature, keep dry and cool. For long-term storage in solvent, -80°C (2 years) or -20°C (1 year). | [3] |

Spectroscopic Data

While specific spectra for H-Lys(Boc)-OMe hydrochloride are not widely published, the expected characteristic signals based on its structure are described below. Researchers should acquire and interpret their own analytical data for critical applications.

-

¹H NMR: Expected signals would include a singlet around 1.4 ppm for the Boc group's nine protons, multiplets for the lysine side chain methylenes, a singlet for the methyl ester protons around 3.7 ppm, and a signal for the α-proton.

-

FT-IR: Key vibrational bands would be expected for the N-H stretching of the amine hydrochloride, C=O stretching of the carbamate and the ester, and C-O stretching frequencies.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₂H₂₄N₂O₄) at m/z 260.17.

Experimental Protocols

Synthesis of H-Lys(Boc)-OMe Hydrochloride

A general two-step procedure for the synthesis of H-Lys(Boc)-OMe hydrochloride starting from L-lysine hydrochloride is outlined below. This is a representative protocol and may require optimization.

Step 1: Boc Protection of L-Lysine Hydrochloride

This step involves the selective protection of the ε-amino group of L-lysine.

-

Materials: L-lysine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether, Ethyl acetate, Magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve L-lysine hydrochloride and a molar excess of sodium bicarbonate in water and cool the solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the cooled aqueous solution with vigorous stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with diethyl ether to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., dilute HCl).

-

Extract the product, H-Lys(Boc)-OH, with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Step 2: Methyl Esterification and Hydrochloride Salt Formation

This step involves the esterification of the carboxylic acid and subsequent formation of the hydrochloride salt.

-

Materials: H-Lys(Boc)-OH, Methanol (MeOH), Thionyl chloride (SOCl₂) or HCl gas.

-

Procedure:

-

Suspend H-Lys(Boc)-OH in anhydrous methanol and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the methanolic suspension with stirring. The reaction is exothermic and generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield the crude H-Lys(Boc)-OMe hydrochloride.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

-

Caption: A simplified workflow for the synthesis of H-Lys(Boc)-OMe hydrochloride.

Use in Solution-Phase Peptide Synthesis

H-Lys(Boc)-OMe hydrochloride is a versatile building block for solution-phase peptide synthesis. A general protocol for coupling it to an N-terminally protected amino acid is described below.

-

Materials: N-protected amino acid (e.g., Fmoc-Ala-OH), H-Lys(Boc)-OMe hydrochloride, a coupling agent (e.g., DCC, EDC), an activator (e.g., HOBt), a tertiary amine base (e.g., DIEA), and a suitable solvent (e.g., DMF, DCM).

-

Procedure:

-

Dissolve the N-protected amino acid and the activator (e.g., HOBt) in the chosen anhydrous solvent.

-

Add the coupling agent (e.g., DCC or EDC) to the solution and stir for a few minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve H-Lys(Boc)-OMe hydrochloride in the same solvent and add the tertiary amine base (e.g., DIEA) to neutralize the hydrochloride and free the α-amino group.

-

Add the neutralized H-Lys(Boc)-OMe solution to the pre-activated N-protected amino acid solution.

-

Stir the reaction mixture at room temperature until the coupling is complete (monitored by TLC).

-

Work-up the reaction mixture, which typically involves filtration to remove urea by-products (if DCC or EDC is used), followed by aqueous washes to remove excess reagents and water-soluble by-products.

-

The protected dipeptide can then be purified by column chromatography or recrystallization.

-

Caption: A general workflow for the use of H-Lys(Boc)-OMe hydrochloride in peptide coupling.

Applications in Research and Drug Development

H-Lys(Boc)-OMe hydrochloride is a fundamental building block in the synthesis of peptides and peptidomimetics. Its primary application lies in its ability to introduce a lysine residue with a protected side chain into a growing peptide chain. This is crucial for:

-

Synthesis of Biologically Active Peptides: Many naturally occurring and synthetic peptides with therapeutic potential contain lysine residues.

-

Site-Specific Modification: The Boc-protected ε-amino group can be deprotected at a later stage in the synthesis to allow for site-specific modifications, such as the attachment of fluorescent labels, polyethylene glycol (PEG) chains, or other functional moieties.

-

Drug Discovery: By incorporating this building block, medicinal chemists can create libraries of novel peptide-based drug candidates for screening and lead optimization.

Safety and Handling

H-Lys(Boc)-OMe hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a combustible solid and should be stored away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. peptide.com [peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]

- 5. H-Lys(Boc)-OMe.HCl 2389-48-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to H-Lys(Boc)-OMe Hydrochloride for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Lys(Boc)-OMe hydrochloride, a crucial building block in peptide synthesis. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its use in solution-phase peptide synthesis, and outlines the logical workflow for its application.

Core Compound Data

H-Lys(Boc)-OMe hydrochloride, also known as Nε-Boc-L-lysine methyl ester hydrochloride, is a derivative of the amino acid L-lysine. The ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid is protected as a methyl ester. This dual protection strategy makes it a valuable reagent in the stepwise construction of peptide chains, particularly in solution-phase synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for H-Lys(Boc)-OMe hydrochloride.

| Property | Value | Source |

| CAS Number | 2389-48-2 | |

| Molecular Weight | 296.79 g/mol | [1] |

| Molecular Formula | C₁₂H₂₅ClN₂O₄ | [1] |

| Purity | ≥98.0% (TLC) | [2] |

| Appearance | White to off-white powder | |

| Specific Rotation [α]20D | +17.0° to +20.0° (c=1 in methanol) | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Melting Point | Not readily available |

Application in Peptide Synthesis

H-Lys(Boc)-OMe hydrochloride is primarily utilized as a building block in solution-phase peptide synthesis. The Boc protecting group on the side chain and the methyl ester on the C-terminus allow for the selective formation of a peptide bond at the free α-amino group.

Logical Workflow for Peptide Coupling

The following diagram illustrates the general workflow for the incorporation of an H-Lys(Boc)-OMe residue into a growing peptide chain during solution-phase synthesis.

Caption: General workflow for the coupling of H-Lys(Boc)-OMe hydrochloride in solution-phase peptide synthesis.

Experimental Protocol: Solution-Phase Peptide Coupling

This section provides a detailed, generalized protocol for the coupling of H-Lys(Boc)-OMe hydrochloride with an N-terminally protected amino acid (e.g., Boc-Xxx-OH) in solution. This method employs dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

Materials and Reagents:

-

H-Lys(Boc)-OMe hydrochloride

-

N-Boc-protected amino acid (Boc-Xxx-OH)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Free Amine:

-

Dissolve H-Lys(Boc)-OMe hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Add DIPEA or NMM (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to liberate the free amine. This solution will be used directly in the coupling step.

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.

-

To this mixture, add the solution containing the free amine of H-Lys(Boc)-OMe from step 1.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

-

Safety and Handling

H-Lys(Boc)-OMe hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, it is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid breathing dust.[3] Store the compound in a cool, dry place.

Conclusion

H-Lys(Boc)-OMe hydrochloride is a versatile and indispensable reagent for the synthesis of lysine-containing peptides. Its protective group strategy facilitates controlled and efficient peptide bond formation. The information and protocols provided in this guide are intended to assist researchers in the successful application of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Nα-Boc-L-lysine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Nα-Boc-L-lysine methyl ester hydrochloride, a critical reagent in peptide synthesis and various pharmaceutical applications. This document details its properties, outlines relevant experimental protocols, and visualizes key chemical processes to support researchers in its effective application.

Core Chemical and Physical Characteristics

Nα-Boc-L-lysine methyl ester hydrochloride is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified as a methyl ester. The hydrochloride salt form enhances its stability and solubility.[1]

Table 1: Physical and Chemical Properties of Nα-Boc-L-lysine Methyl Ester Hydrochloride

| Property | Value | Reference |

| CAS Number | 55757-60-3 | [2][3] |

| Molecular Formula | C₁₂H₂₄N₂O₄·HCl | [2][3] |

| Molecular Weight | 296.83 g/mol | [2][3] |

| Appearance | White to off-white solid (hygroscopic) | [2][3] |

| Purity | ≥ 98% (TLC) | [2][3] |

| Optical Rotation | [α]²⁵_D = -19 ± 1.5º (c=1 in MeOH) | [2][3] |

| Storage Conditions | Store at ≤ -15 ºC | [2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of Nα-Boc-L-lysine methyl ester hydrochloride are essential for its effective use. Below are representative protocols based on established chemical principles.

Synthesis of Nα-Boc-L-lysine Methyl Ester

General Synthesis Steps:

-

Esterification of L-lysine: L-lysine hydrochloride is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or trimethylchlorosilane) to produce L-lysine methyl ester dihydrochloride.[5]

-

Selective Nα-Boc Protection: The resulting L-lysine methyl ester dihydrochloride is then reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to selectively protect the α-amino group.[4] The pH is carefully controlled to favor the reaction at the more nucleophilic α-amino group.

-

Purification: The crude product is purified using extraction and crystallization techniques.[4]

Boc Group Deprotection

The removal of the Boc protecting group is a critical step in peptide synthesis and is typically achieved under acidic conditions.[6]

Protocol for Acid-Catalyzed Boc Deprotection:

-

Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (e.g., 4M HCl in dioxane).[6]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the deprotected amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

-

The product can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[6]

Analytical Characterization (Predicted)

While specific experimental spectral data for Nα-Boc-L-lysine methyl ester hydrochloride is not widely available, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectral Data for Nα-Boc-L-lysine Methyl Ester Hydrochloride

| Analytical Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the lysine side chain protons, the α-proton (triplet or multiplet, ~4.2 ppm), and the methyl ester protons (singlet, ~3.7 ppm). |

| ¹³C NMR | Carbonyl signals for the methyl ester and the Boc group (~173 ppm and ~156 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and signals for the lysine backbone and side chain carbons.[7][8] |

| FT-IR (cm⁻¹) | Carbonyl stretching vibrations for the ester (~1740 cm⁻¹) and the carbamate (~1700 cm⁻¹), N-H stretching (~3300-3400 cm⁻¹), and C-H stretching vibrations. |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ for the free amine (after loss of HCl) would be observed at m/z 261.18. Fragmentation would likely involve the loss of the Boc group. |

Applications in Synthesis and Drug Development

Nα-Boc-L-lysine methyl ester hydrochloride is a valuable building block in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: It is a key component in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group provides temporary protection for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain.[2][3]

-

Drug Development: This compound serves as a precursor in the synthesis of various pharmaceutical intermediates. The lysine side chain can be a site for further modification to introduce functionalities that can enhance the therapeutic properties of a molecule.[2][3]

-

Bioconjugation: The free ε-amino group of the lysine side chain can be used for conjugation to other molecules, such as fluorescent dyes, polymers, or drug molecules, to create complex bioconjugates.[3]

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes involving Nα-Boc-L-lysine methyl ester hydrochloride.

References

- 1. Acids - Wordpress [reagents.acsgcipr.org]

- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride - Google Patents [patents.google.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 8. Boc-Lys-OH(13734-28-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to H-Lys(Boc)-OMe Hydrochloride for Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-Lys(Boc)-OMe hydrochloride, a key reagent in proteomics and chemical biology. We will delve into its chemical properties, applications in peptide synthesis for proteomics, and provide a detailed experimental protocol for its use in generating modified peptides for mass spectrometry analysis.

Introduction to H-Lys(Boc)-OMe Hydrochloride

H-Lys(Boc)-OMe hydrochloride, also known as Nε-(tert-Butoxycarbonyl)-L-lysine methyl ester hydrochloride, is a derivative of the amino acid L-lysine.[1][2] It is a crucial building block in peptide synthesis, particularly for research focused on post-translational modifications (PTMs) of lysine residues.[3] The strategic protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the carboxyl group as a methyl ester allows for the selective modification of the ε-amino group of the lysine side chain. This feature is instrumental in the synthesis of peptides with specific modifications, such as acetylation, methylation, or for the attachment of labels and probes used in proteomics studies.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of H-Lys(Boc)-OMe hydrochloride is essential for its effective use in the laboratory.

| Property | Value | Reference |

| Synonyms | Nε-Boc-L-lysine methyl ester hydrochloride, Methyl N6-(tert-butoxycarbonyl)-L-lysinate Hydrochloride | [1][2] |

| CAS Number | 2389-48-2 | [1] |

| Molecular Formula | C₁₂H₂₄N₂O₄·HCl | [1] |

| Molecular Weight | 296.79 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98.0% (TLC) | [1] |

| Solubility | Soluble in water and methanol. | |

| Storage | Store at 2-8°C. |

Applications in Proteomics Research

The primary application of H-Lys(Boc)-OMe hydrochloride in proteomics is as a precursor for the synthesis of peptides containing modified lysine residues. These synthetic peptides serve as invaluable tools for:

-

Mass Spectrometry Standards: Isotopically labeled peptides synthesized using H-Lys(Boc)-OMe hydrochloride are used as internal standards for the absolute quantification of proteins and their PTMs by mass spectrometry.

-

Activity-Based Probes (ABPs): The free ε-amino group, after deprotection of the Boc group, can be functionalized to create activity-based probes. These probes are designed to covalently bind to the active site of specific enzymes, allowing for their identification and characterization in complex biological samples.

-

Studying Post-Translational Modifications: By incorporating modified lysine residues into peptides, researchers can investigate the impact of specific PTMs on protein structure, function, and interaction with other molecules. This is particularly relevant in the study of epigenetics, where histone modifications on lysine residues play a crucial role in gene regulation.

-

Peptide Libraries: H-Lys(Boc)-OMe hydrochloride is a key component in the generation of peptide libraries with diverse lysine modifications, which can be used to screen for enzyme substrates or inhibitors.[3]

Experimental Workflow and Protocols

A general workflow for the utilization of H-Lys(Boc)-OMe hydrochloride in a proteomics context involves the synthesis of a labeled peptide, which is then used as a standard for quantitative mass spectrometry.

Detailed Experimental Protocol: Synthesis of a Labeled Peptide for Mass Spectrometry

This protocol outlines the synthesis of a peptide containing a Boc-protected lysine, which can be further modified or used directly in proteomics experiments. This is a general protocol for solution-phase peptide synthesis.

Materials:

-

H-Lys(Boc)-OMe hydrochloride

-

N-terminally protected amino acid (e.g., Fmoc-Ala-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Ether

-

HPLC-grade water and acetonitrile

Procedure:

-

Dissolution: Dissolve H-Lys(Boc)-OMe hydrochloride (1 equivalent) and the N-terminally protected amino acid (1 equivalent) in DMF.

-

Activation: Add HBTU (1 equivalent) and HOBt (1 equivalent) to the solution and stir for 5 minutes at room temperature.

-

Coupling: Add DIPEA (2 equivalents) to the reaction mixture and stir for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the resulting dipeptide by flash column chromatography.

-

Deprotection of N-terminal protecting group (if Fmoc): Treat the purified dipeptide with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Further Elongation (if necessary): Repeat steps 1-6 to add more amino acids to the peptide chain.

-

Final Deprotection and Cleavage: Treat the final peptide with a cleavage cocktail of TFA/TIS/Water for 2-3 hours to remove the Boc and other side-chain protecting groups and cleave the methyl ester.

-

Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

-

Purification: Purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR.

Quantitative Data Presentation

The successful synthesis and purification of peptides derived from H-Lys(Boc)-OMe hydrochloride are typically assessed by HPLC and mass spectrometry.

| Analysis | Expected Outcome |

| RP-HPLC Purity | >95% |

| Mass Spectrometry (ESI-MS) | Observed mass should match the calculated mass of the target peptide. |

Example Mass Spectrometry Data for a Dipeptide (Ala-Lys(Boc)-OMe):

| Species | Calculated m/z | Observed m/z |

| [M+H]⁺ | 360.24 | 360.2 |

| [M+Na]⁺ | 382.22 | 382.2 |

Signaling Pathways and Logical Relationships

While H-Lys(Boc)-OMe hydrochloride is a foundational chemical tool, its direct application in elucidating entire signaling pathways is as a precursor to more complex probes. For instance, it can be used to synthesize peptides that mimic specific post-translationally modified states of proteins within a signaling cascade. These synthetic peptides can then be used in binding assays or as antigens to generate specific antibodies.

Below is a conceptual workflow for using a synthetic peptide to study a signaling event.

Conclusion

H-Lys(Boc)-OMe hydrochloride is an indispensable reagent for chemical biologists and proteomics researchers. Its utility in the controlled synthesis of peptides with specific lysine modifications enables a wide range of applications, from the development of quantitative mass spectrometry standards to the creation of sophisticated chemical probes for studying complex biological processes. A thorough understanding of its properties and synthetic applications is crucial for advancing our knowledge of the proteome and its dynamic regulation.

References

An In-depth Technical Guide to the Solubility of H-Lys(Boc)-OMe Hydrochloride in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of H-Lys(Boc)-OMe hydrochloride (Nε-Boc-L-lysine Methyl Ester Hydrochloride), a commonly used protected amino acid in peptide synthesis and medicinal chemistry. This document outlines its physicochemical properties, solubility profile, a detailed experimental protocol for solubility determination, and a logical framework for solvent selection.

Introduction

H-Lys(Boc)-OMe hydrochloride is a derivative of the amino acid L-lysine, where the epsilon-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified as a methyl ester. The primary alpha-amino group is present as a hydrochloride salt. This combination of a salt form with protecting groups gives the molecule a distinct solubility profile, crucial for its handling, reaction setup, and purification. Understanding its solubility is paramount for researchers in designing synthetic routes, preparing stock solutions, and ensuring homogeneity in experimental assays.

Chemical Structure:

-

Molecular Formula: C₁₂H₂₅ClN₂O₄[1]

-

Molecular Weight: 296.79 g/mol [4]

-

Synonyms: Methyl N6-(tert-Butoxycarbonyl)-L-lysinate Hydrochloride, Nε-Boc-L-lysine Methyl Ester Hydrochloride[2]

Physicochemical Properties and Solubility Profile

The solubility of H-Lys(Boc)-OMe hydrochloride is governed by the interplay of its structural features:

-

Hydrochloride Salt: The presence of the -NH₃⁺Cl⁻ group significantly enhances polarity and favors solubility in polar protic solvents like water and alcohols through strong ion-dipole interactions.

-

Boc Group and Methyl Ester: These groups add lipophilic character to the molecule, increasing its affinity for less polar organic solvents.

-

Alkyl Chain: The lysine side chain contributes to its overall size and non-polar surface area.

The following table summarizes the known quantitative and qualitative solubility of H-Lys(Boc)-OMe hydrochloride.

| Solvent | Chemical Class | Polarity | Known Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 100 mg/mL (336.94 mM) | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. |

| Methanol (MeOH) | Polar Protic | High | Soluble | The polar hydroxyl group and its ability to solvate the hydrochloride salt make it a good solvent. |

| Water | Polar Protic | High | Slightly Soluble | While the hydrochloride provides water affinity, the organic protecting groups can limit high solubility. General information on similar compounds like H-Lys(Boc)-OH notes it is "slightly soluble in water"[5]. |

| Ethanol (EtOH) | Polar Protic | Medium-High | Likely Soluble | Similar to methanol, but its slightly lower polarity may result in lower solubility compared to MeOH. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Likely Soluble | Often used in peptide synthesis and can effectively solvate protected amino acids. |

| Dichloromethane (DCM) | Non-Polar | Low | Likely Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt is expected to limit solubility in non-polar solvents like DCM. |

| Acetonitrile (ACN) | Polar Aprotic | Medium-High | Likely Soluble | Its polarity is suitable for dissolving many organic molecules, though it is less effective than DMSO or DMF for highly polar salts. |

Disclaimer: Except for DMSO, the solubilities listed are qualitative predictions based on chemical principles. Researchers should perform solubility tests for their specific application and concentration requirements.

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed methodology for determining the solubility of H-Lys(Boc)-OMe hydrochloride in a given organic solvent. This protocol is based on the equilibrium saturation method.

Objective: To determine the saturation concentration (solubility) of H-Lys(Boc)-OMe hydrochloride in a specific organic solvent at a defined temperature.

Materials:

-

H-Lys(Boc)-OMe hydrochloride

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled incubator or water bath

-

Analytical balance

-

Spectrophotometer or HPLC system

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of H-Lys(Boc)-OMe hydrochloride to a vial. The excess is crucial to ensure saturation is reached.

-

Solvent Addition: Add a precise, known volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled environment (e.g., 25°C). Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease stirring and allow the suspension to settle for several hours, letting the excess solid precipitate.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under vacuum or a gentle stream of nitrogen. Weigh the residue to determine the mass of the dissolved solid.

-

Spectrophotometric/Chromatographic Method: If the compound has a chromophore or can be derivatized, or for more precise measurements, use a validated analytical technique. Prepare a standard curve of known concentrations. Dilute the filtered supernatant with an appropriate solvent and analyze it using UV-Vis spectrophotometry or HPLC to determine the concentration[6].

-

-

Calculation: Calculate the solubility using the formula:

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solvent aliquot (mL)

-

Alternatively, use the standard curve to find the concentration from the analytical method.

-

Visualization of Key Workflows

The following diagrams, created using the DOT language, illustrate critical decision-making and experimental processes for working with H-Lys(Boc)-OMe hydrochloride.

Caption: A flowchart of the experimental steps for determining the equilibrium solubility of a compound.

Caption: A decision tree to guide solvent selection based on application requirements and compound polarity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. H-Lys(Boc)-OMe.HCl 2389-48-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. peptide.com [peptide.com]

- 4. scbt.com [scbt.com]

- 5. H-Lys(Boc)-OH | 2418-95-3 [chemicalbook.com]

- 6. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-Lys(Boc)-OMe Hydrochloride in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys(Boc)-OMe hydrochloride is a key building block in the field of peptide chemistry, particularly in solution-phase peptide synthesis (SPPS). It is a derivative of the amino acid L-lysine where the α-amino group is free (as a hydrochloride salt), the ε-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester. This arrangement allows for the selective formation of peptide bonds at the α-amino group without interference from the reactive side chain, making it an invaluable tool for the synthesis of well-defined peptide sequences.

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods for long peptides, offers significant advantages for the synthesis of short to medium-length peptides, peptide fragments for convergent synthesis, and for large-scale production. It allows for the purification and characterization of intermediates at each step, ensuring the high purity of the final product. These application notes provide detailed protocols for the use of H-Lys(Boc)-OMe hydrochloride in the synthesis of lysine-containing peptides, along with data to guide researchers in their synthetic strategies.

Data Presentation

Physicochemical Properties of H-Lys(Boc)-OMe Hydrochloride

| Property | Value |

| Synonyms | Nε-Boc-L-lysine methyl ester hydrochloride |

| CAS Number | 2389-48-2 |

| Molecular Formula | C₁₂H₂₅ClN₂O₄ |

| Molecular Weight | 296.79 g/mol |

| Appearance | White to off-white powder |

| Purity (TLC) | ≥98.0% |

| Reaction Suitability | Solution-phase peptide synthesis |

Comparison of Common Coupling Reagents in Solution-Phase Peptide Synthesis

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization. The following table provides a comparison of commonly used coupling reagents for peptide bond formation in solution.

| Coupling Reagent/Method | Activating Agent(s) | Additive(s) | Typical Reaction Time | Reported Yield/Conversion | Key Considerations |

| Carbodiimide | EDC·HCl or DCC | HOBt or Oxyma | 2-24 hours | Good to Excellent | EDC is water-soluble, facilitating work-up. DCC forms a urea byproduct that is often insoluble and requires filtration.[1] |

| Phosphonium Salts | PyBOP | - | 1-4 hours | Excellent | Generates HOBt as a byproduct. Suitable for sterically hindered amino acids. |

| Aminium/Uronium Salts | HATU, HBTU | - | 15-60 minutes | Excellent | HATU is highly efficient, especially for difficult couplings. May cause guanidinylation of the free amine if used in excess.[2] |

| Mixed Anhydrides | Isobutyl chloroformate | NMM | 1-2 hours | Good to Excellent | Requires careful temperature control to minimize side reactions. |

| Active Esters | TSTU | - | 1-3 hours | Good | Pre-activation of the carboxylic acid is required. |

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide - Boc-Ala-Lys(Boc)-OMe

This protocol details the synthesis of the dipeptide Boc-Ala-Lys(Boc)-OMe using H-Lys(Boc)-OMe hydrochloride and Boc-Ala-OH with EDC·HCl and HOBt as the coupling reagents.

Materials and Reagents:

-

H-Lys(Boc)-OMe hydrochloride

-

Boc-Ala-OH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Amine Component (Free Base):

-

Dissolve H-Lys(Boc)-OMe hydrochloride (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.0 eq) to the solution and stir for 15-20 minutes at room temperature to liberate the free amine. This solution is used directly in the next step.

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C for pre-activation.

-

Add the solution of the H-Lys(Boc)-OMe free base (from step 1) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

-

Protocol 2: Synthesis of a Tripeptide and Deprotection Steps

This protocol outlines the synthesis of a tripeptide, Boc-Gly-Ala-Lys(Boc)-OMe, and the subsequent deprotection of the Boc and methyl ester groups.

Part A: Synthesis of the Tripeptide

-

Boc Deprotection of Boc-Ala-Lys(Boc)-OMe:

-

Dissolve the purified dipeptide from Protocol 1 in a minimal amount of DCM.

-

Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the solution under reduced pressure to remove TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid. The resulting TFA salt of H-Ala-Lys(Boc)-OMe is used in the next step.

-

-

Coupling with Boc-Gly-OH:

-

Follow the procedure in Protocol 1, using the H-Ala-Lys(Boc)-OMe·TFA salt (1.0 eq) as the amine component and Boc-Gly-OH (1.0 eq) as the carboxylic acid component. Note that an additional equivalent of DIPEA (total 2.0 eq) will be needed to neutralize the TFA salt.

-

Part B: Deprotection of the Tripeptide

-

Saponification of the Methyl Ester:

-

Dissolve the purified tripeptide in a mixture of tetrahydrofuran (THF) and water.

-

Add a 1 M aqueous solution of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield the C-terminally deprotected tripeptide.

-

-

Final Boc Deprotection:

-

Follow the procedure in Part A, step 1 to remove both Boc protecting groups from the tripeptide acid, yielding the final unprotected tripeptide, H-Gly-Ala-Lys-OH.

-

Protocol 3: Peptide Purification

The crude peptide obtained after synthesis and work-up can be purified using one of the following methods:

-

Flash Column Chromatography: For less polar, protected peptides, purification on a silica gel column with a gradient of ethyl acetate in hexanes or methanol in dichloromethane is effective.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying peptides, especially unprotected ones. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized.[3]

Visualizations

Caption: Experimental workflow for the solution-phase synthesis of a tripeptide.

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Conclusion

H-Lys(Boc)-OMe hydrochloride is a versatile and essential reagent for the controlled synthesis of lysine-containing peptides in solution. The protocols provided herein offer a robust framework for the synthesis of di- and tripeptides, which can be extended to larger sequences. The successful synthesis of bioactive peptides relies on the careful selection of protecting groups, efficient coupling strategies, and rigorous purification methods. The ability to produce high-purity peptides is crucial for their application in biochemical assays, drug discovery, and the study of biological pathways such as the Protein Kinase C signaling cascade. These application notes serve as a practical guide for researchers to effectively utilize H-Lys(Boc)-OMe hydrochloride in their peptide synthesis endeavors.

References

Application Notes and Protocols for Bioconjugation Using H-Lys(Boc)-OMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of H-Lys(Boc)-OMe hydrochloride in bioconjugation. This versatile lysine derivative serves as a valuable building block for the synthesis of custom linkers used in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and the creation of targeted drug delivery systems.

Introduction

H-Lys(Boc)-OMe hydrochloride, also known as Nε-Boc-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is functionalized as a methyl ester. This dual protection allows for selective modification at the α-amino group, making it a strategic starting material for the synthesis of bifunctional linkers. Lysine residues are frequently targeted for bioconjugation due to their common presence on the surface of proteins.[1] The primary amino group of lysine provides a nucleophilic target for reaction with various electrophilic reagents, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2]

Core Applications

The primary application of H-Lys(Boc)-OMe hydrochloride in bioconjugation is as a precursor for creating customized linkers. These linkers can be designed to carry a variety of payloads, such as cytotoxic drugs, fluorescent dyes, or imaging agents, and then be conjugated to a biomolecule of interest, typically a protein or antibody. The general workflow involves a multi-step process that begins with the deprotection of the α-amino group, followed by payload attachment, and subsequent conjugation to the target biomolecule.

Experimental Protocols

The following protocols outline a representative workflow for the use of H-Lys(Boc)-OMe hydrochloride in a multi-step bioconjugation process. This involves the deprotection of the Boc group, coupling of a payload, and subsequent conjugation to a target protein.

Protocol 1: Boc Deprotection of H-Lys(Boc)-OMe Hydrochloride

This protocol describes the removal of the Boc protecting group from the α-amino group of H-Lys(Boc)-OMe hydrochloride to make it available for subsequent coupling reactions. Acidic conditions are typically used for Boc deprotection.

Materials:

-

H-Lys(Boc)-OMe hydrochloride

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve H-Lys(Boc)-OMe hydrochloride (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.

-

Cool the flask to 0 °C in an ice bath with stirring.

-

Slowly add TFA to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

-

Isolate the solid product by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

Protocol 2: Payload Coupling to the Deprotected Lysine Linker

This protocol describes the coupling of a payload containing a carboxylic acid group to the newly exposed α-amino group of the deprotected H-Lys(Boc)-OMe. This reaction forms an amide bond and creates the payload-linker conjugate.

Materials:

-

Deprotected H-Lys-OMe (from Protocol 1)

-

Payload with a carboxylic acid functional group (e.g., a drug or fluorescent dye)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the payload with a carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 1-2 hours at 0 °C to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the deprotected H-Lys-OMe (1 equivalent) in anhydrous DMF.

-

Slowly add the solution of deprotected H-Lys-OMe to the activated payload solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, filter to remove the dicyclohexylurea (DCU) byproduct.

-

The resulting solution contains the payload-linker conjugate with a methyl ester, which can be purified by chromatography if necessary.

Protocol 3: Saponification of the Methyl Ester and NHS Ester Formation

To make the payload-linker conjugate reactive towards amines on a protein, the methyl ester must be hydrolyzed (saponification) to a carboxylic acid, which is then activated to an NHS ester.

Materials:

-

Payload-linker conjugate with methyl ester (from Protocol 2)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol/Water mixture

-

Hydrochloric acid (HCl) for neutralization

-

DCC

-

NHS

-

Anhydrous DMF or Dichloromethane (DCM)

Procedure (Saponification):

-

Dissolve the payload-linker conjugate in a mixture of methanol and water (e.g., 3:1).

-

Add an aqueous solution of LiOH or NaOH (1.5 equivalents) and stir at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Neutralize the reaction mixture with dilute HCl to pH ~5-6.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the payload-linker with a free carboxylic acid.

Procedure (NHS Ester Formation):

-

Dissolve the payload-linker with the free carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM.

-

Cool the solution to 0 °C.

-

Add DCC (1.1 equivalents) and stir for 2-4 hours at 0 °C, then allow to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the DCU precipitate.

-

The filtrate containing the NHS ester of the payload-linker can be used directly in the next step or purified.

Protocol 4: Conjugation of the Payload-Linker-NHS Ester to a Protein

This final protocol describes the conjugation of the amine-reactive payload-linker to the lysine residues of a target protein.

Materials:

-

Target protein (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

-

Payload-linker-NHS ester (from Protocol 3) dissolved in an organic solvent like DMSO or DMF

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

-

Quenching solution: 1 M Tris-HCl or 1 M glycine, pH 7.4

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).[3]

-

Prepare a stock solution of the payload-linker-NHS ester in anhydrous DMSO or DMF at a concentration of 10-20 mM.

-

Add a calculated amount of the payload-linker-NHS ester stock solution to the protein solution. The molar ratio of the NHS ester to the protein can be varied to control the degree of labeling (a common starting point is a 10-20 fold molar excess of the NHS ester).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking, protected from light.

-

(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Purify the resulting bioconjugate from the excess, unreacted payload-linker and byproducts using a size-exclusion chromatography column or dialysis.

-

Characterize the final bioconjugate to determine the degree of labeling (DOL) and confirm its integrity.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the bioconjugation workflow. Please note that these values are illustrative and can vary significantly depending on the specific payload, linker, protein, and reaction conditions used.

| Step | Parameter | Typical Value | Notes |

| Boc Deprotection | Yield | >95% | Deprotection is generally a high-yield reaction. |

| Payload Coupling | Coupling Efficiency | 70-90% | Dependent on the coupling reagents and the nature of the payload. |

| Saponification & NHS Ester Formation | Overall Yield | 60-80% | Saponification and NHS ester formation can have some product loss. |

| Protein Conjugation | Conjugation Efficiency | 30-70% | Highly dependent on protein concentration, pH, and reactivity of the NHS ester. |

| Final Bioconjugate | Degree of Labeling (DOL) | 2-8 | Can be controlled by adjusting the molar ratio of the NHS ester to the protein. |

Visualization of Workflows and Pathways

Experimental Workflow for Bioconjugation

Caption: A generalized workflow for bioconjugation using H-Lys(Boc)-OMe HCl.

Signaling Pathway of Antibody-Drug Conjugate Action

Caption: The mechanism of action for a typical antibody-drug conjugate.

References

Application Notes and Protocols: Effective Deprotection of H-Lys(Boc)-OMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys(Boc)-OMe hydrochloride is a commonly utilized amino acid derivative in peptide synthesis and other areas of medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the ε-amino function of the lysine side chain allows for selective chemical manipulations at other reactive sites of a molecule. The methyl ester (-OMe) protects the C-terminal carboxylic acid. Effective and clean removal of the Boc group is a critical step to liberate the free amine for subsequent reactions, such as peptide bond formation.

This document provides detailed protocols for the effective deprotection of H-Lys(Boc)-OMe hydrochloride using standard acidic conditions, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). While specific quantitative data for the deprotection of this exact substrate is not extensively published in comparative studies, the protocols described herein are based on well-established procedures for Boc deprotection of amino acids and peptides, which are known to proceed in high yield.

Deprotection Methods Overview

The removal of the Boc protecting group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which is then scavenged, and the release of carbon dioxide and the free amine.

Two of the most common and effective methods for the deprotection of H-Lys(Boc)-OMe hydrochloride are treatment with Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.

Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of H-Lys(Boc)-OMe hydrochloride. It is important to note that yields are generally reported as high or quantitative in the literature for these standard methods.

| Method | Reagent | Solvent | Typical Concentration | Reaction Time | Typical Yield (%) | Typical Purity (%) |

| A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) TFA in DCM | 30 min - 2 h | > 95 | > 98 |

| B | Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 4 M HCl in Dioxane or 1.25 M HCl in MeOH | 1 - 4 h | > 95 | > 98 |

Note: The actual yield and purity can vary depending on the specific reaction conditions, scale, and the efficiency of the work-up and purification procedures.

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the deprotection of H-Lys(Boc)-OMe hydrochloride using a solution of TFA in DCM.

Materials and Reagents:

-

H-Lys(Boc)-OMe hydrochloride

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve H-Lys(Boc)-OMe hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Addition of TFA: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 25-50% (v/v). For example, to a solution of 1 g of the substrate in 10 mL of DCM, slowly add 2.5 to 5 mL of TFA.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of DCM and methanol (e.g., 9:1 v/v). The starting material (Boc-protected) will have a higher Rf value than the product (free amine), which is more polar. The product can be visualized using a ninhydrin stain, which will give a characteristic color for the primary amine. The reaction is complete when the starting material spot has disappeared.

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. To facilitate the removal of residual TFA, the residue can be co-evaporated with toluene or isopropanol.

-

The crude product will be the L-lysine methyl ester as a trifluoroacetate salt.

-

To precipitate the product, add cold, anhydrous diethyl ether to the crude residue.

-

Stir or sonicate the mixture to break up any solids and form a fine precipitate.

-

Isolate the solid product by filtration.

-

Wash the solid with fresh, cold diethyl ether to remove any remaining organic impurities.

-

Dry the final product, L-lysine methyl ester bis(trifluoroacetate), under vacuum.

-

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol outlines the use of a commercially available solution of HCl in 1,4-dioxane for Boc deprotection.

Materials and Reagents:

-

H-Lys(Boc)-OMe hydrochloride

-

4 M Hydrochloric acid in 1,4-dioxane

-

1,4-Dioxane, anhydrous

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve H-Lys(Boc)-OMe hydrochloride (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Addition of HCl/Dioxane: Slowly add the 4 M solution of HCl in 1,4-dioxane to the stirred solution. Typically, a 5-10 fold excess of HCl is used.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitoring the Reaction: Monitor the reaction progress using TLC as described in Method A.

-

Work-up and Isolation:

-

Upon completion, remove the solvent and excess HCl by rotary evaporation.

-

The crude product will be L-lysine methyl ester as a dihydrochloride salt.

-

Add cold, anhydrous diethyl ether to the crude residue to induce precipitation.

-

Stir or sonicate the mixture to obtain a fine solid.

-

Isolate the product by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the final product, L-lysine methyl ester dihydrochloride, under vacuum.

-

Visualizations

Caption: Experimental workflow for the deprotection of H-Lys(Boc)-OMe hydrochloride.

Caption: General mechanism for the acid-catalyzed deprotection of a Boc-protected amine.

Safety Precautions

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrochloric acid (HCl) in dioxane is also corrosive and should be handled in a fume hood with appropriate PPE.

-

Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Use it in a well-ventilated area.

-

Diethyl ether is extremely flammable. Ensure there are no sources of ignition nearby during its use.

Conclusion

The protocols described provide effective and reliable methods for the deprotection of H-Lys(Boc)-OMe hydrochloride. Both TFA and HCl-based methods are widely used and generally provide high yields of the desired deprotected product. The choice of method may depend on the specific requirements of the subsequent synthetic steps and the compatibility of other functional groups in the molecule, if any. Proper monitoring of the reaction and careful work-up are essential for obtaining a pure product.

H-Lys(Boc)-OMe Hydrochloride: A Versatile Building Block for Complex Molecule Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

H-Lys(Boc)-OMe hydrochloride is a valuable and versatile building block in the field of organic synthesis, particularly in the construction of complex peptides, peptidomimetics, and other biologically active molecules. Its unique structure, featuring a free α-amino group, a methyl-esterified C-terminus, and a Boc-protected ε-amino group on the side chain, allows for selective chemical manipulations at different positions of the lysine residue. This orthogonal protection strategy is fundamental to its utility in multi-step synthetic routes, enabling the controlled elongation of peptide chains and the introduction of specific modifications.

These application notes provide an overview of the key applications of H-Lys(Boc)-OMe hydrochloride, detailed experimental protocols for its use in both solution-phase and solid-phase synthesis, and an example of its application in the synthesis of a histone deacetylase (HDAC) inhibitor.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of peptides and complex molecules using lysine derivatives.

Table 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using Fmoc-Lys(Boc)-OH

| Step | Reagent/Condition | Time | Yield/Purity |

| Resin Swelling | DMF | 1 hour | N/A |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | >99% |

| Amino Acid Coupling | Fmoc-AA-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq) | 1-2 hours | >98% |

| Cleavage from Resin | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | ~85% (Crude) |

| Purification | Preparative RP-HPLC | Varies | >95% (Pure) |

Table 2: Solution-Phase Synthesis of a Dipeptide using H-Lys(Boc)-OMe Hydrochloride

| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Reaction Time | Yield |

| H-Lys(Boc)-OMe·HCl | Fmoc-Ala-OH | HATU/DIPEA | DMF | 12 hours | 85-95% |

| H-Lys(Boc)-OMe·HCl | Boc-Gly-OH | EDC/HOBt | DCM | 16 hours | 80-90% |

Table 3: Synthesis of a Histone Deacetylase (HDAC) Inhibitor Intermediate

| Reaction Step | Starting Material | Reagents | Yield |

| Amide Coupling | Boc-Lys(Boc)-OH | Aniline, EDC, HOBt, DIPEA | 23% |

| Boc Deprotection | Boc-protected intermediate | TFA/DCM | Quantitative |

| Final Amide Coupling | Amine intermediate | Salicylic acid, EDC, HOBt, DIPEA | 48% |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Lysine-Containing Peptide

This protocol describes the synthesis of a model pentapeptide (e.g., Ala-Gly-Lys-Phe-Leu) on a Rink Amide resin using Fmoc/tBu strategy, incorporating Fmoc-Lys(Boc)-OH.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Acetonitrile (ACN) for HPLC

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Leu):

-

Dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings (Phe, Lys, Gly, Ala): Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH).

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

Protocol 2: Solution-Phase Synthesis of a Dipeptide

This protocol details the coupling of Fmoc-Alanine to H-Lys(Boc)-OMe hydrochloride in solution.

Materials:

-

H-Lys(Boc)-OMe hydrochloride

-

Fmoc-Ala-OH

-

HATU

-

DIPEA

-

DMF (anhydrous)

-

Ethyl acetate (EtOAc)

-

1M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Neutralization of H-Lys(Boc)-OMe·HCl: Dissolve H-Lys(Boc)-OMe hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine.

-

Activation of Fmoc-Ala-OH: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the solution of activated Fmoc-Ala-OH to the solution of the free amine of H-Lys(Boc)-OMe. Stir the reaction mixture at room temperature for 12 hours.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: Synthesis of a Histone Deacetylase (HDAC) Inhibitor Intermediate

This protocol is adapted from the synthesis of a novel salicylamide-based HDAC inhibitor and focuses on the steps involving a lysine derivative.[1]

Materials:

-

Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH)

-

Aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

DIPEA

-

DCM

-

TFA

-

Salicylic acid

Procedure:

-

Amide Coupling with Aniline:

-

To a solution of Boc-Lys(Boc)-OH (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at 0 °C for 15 minutes.

-

Add aniline (1.1 eq) and stir the reaction at room temperature overnight.

-

Perform an aqueous work-up and purify by column chromatography to yield the Boc-protected lysine anilide.

-

-

Boc Deprotection:

-

Dissolve the product from the previous step in a 1:1 mixture of TFA and DCM.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the amine salt.

-

-

Final Amide Coupling with Salicylic Acid:

-

Dissolve the amine salt in DCM and neutralize with DIPEA.

-

In a separate flask, activate salicylic acid (1.0 eq) with EDC (1.2 eq) and HOBt (1.2 eq) in DCM.

-

Add the activated salicylic acid solution to the amine solution and stir at room temperature overnight.

-

Perform an aqueous work-up and purify by column chromatography to obtain the final HDAC inhibitor intermediate.

-

Visualizations

Caption: General experimental workflow for complex molecule synthesis.

Caption: Workflow for the synthesis of an HDAC inhibitor intermediate.

Caption: Histone deacetylation signaling pathway and the effect of HDAC inhibitors.

References

Application Notes and Protocols for Coupling Reactions with H-Lys(Boc)-OMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solution-phase coupling of N-terminally Boc-protected amino acids to H-Lys(Boc)-OMe hydrochloride, a key intermediate in peptide synthesis. The following sections outline standard coupling methodologies, present quantitative data from representative reactions, and offer visual workflows to guide the experimental setup.

Introduction

H-Lys(Boc)-OMe hydrochloride, or Nε-(tert-butoxycarbonyl)-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine where the α-amino group is free, the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminal carboxylic acid is protected as a methyl ester. This strategic protection scheme makes it a valuable building block in solution-phase peptide synthesis for the introduction of a lysine residue into a peptide chain. The hydrochloride salt form enhances its stability and handling properties.

The free α-amino group allows for the formation of a peptide bond with an incoming N-terminally protected amino acid. The Boc protecting group on the side chain is stable under the coupling conditions but can be removed later using moderate acids, such as trifluoroacetic acid (TFA), if further modification of the ε-amino group is desired. The methyl ester at the C-terminus can be saponified to reveal the carboxylic acid for subsequent coupling reactions.

This document details two common and effective coupling methods: one utilizing a carbodiimide reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), and another employing the uronium salt-based coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Data Presentation